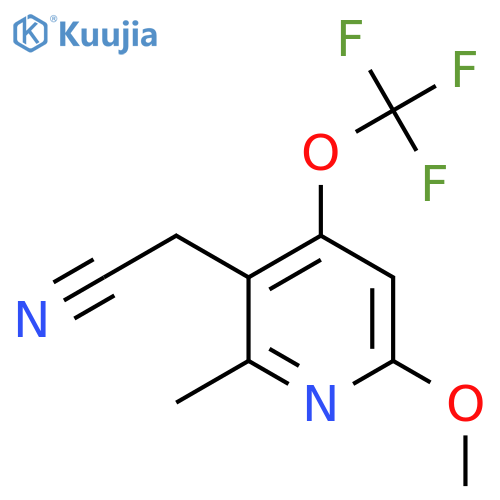Cas no 1804747-94-1 (6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile)
6-メトキシ-2-メチル-4-(トリフルオロメトキシ)ピリジン-3-アセトニトリルは、高純度の有機中間体であり、医薬品や農薬の合成において重要な役割を果たします。この化合物は、ピリジン骨格にメトキシ基、トリフルオロメトキシ基、およびアセトニトリル基が導入された特異な構造を持ち、高い反応性と選択性を示します。特に、フッ素原子の存在により、脂溶性や代謝安定性が向上し、生物活性化合物の設計に有用です。また、結晶性が良好で取り扱いやすく、工業的なスケールアップにも適しています。有機合成化学や創薬研究における多様な応用が期待される化合物です。

1804747-94-1 structure
商品名:6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1804747-94-1
MF:C10H9F3N2O2
メガワット:246.185872793198
CID:4839857
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C10H9F3N2O2/c1-6-7(3-4-14)8(17-10(11,12)13)5-9(15-6)16-2/h5H,3H2,1-2H3
- InChIKey: USTFHWHUYSMNPX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(N=C(C)C=1CC#N)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086267-1g |
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile |
1804747-94-1 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1804747-94-1 (6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
